Meta- vs. Para-Nitro Positional Isomerism: Quantifiable Boiling Point and Flash Point Differentiation
The target compound (3-NO₂ isomer, CAS 96722-70-2) exhibits a boiling point of 570.9 °C at 760 mmHg and a flash point of 299.1 °C, whereas the 4-NO₂ positional isomer (CAS 96722-71-3) displays a boiling point of 576.1 °C at 760 mmHg and a flash point of 302.2 °C . Both isomers share identical molecular formula (C₂₁H₁₉N₃O₆), molecular weight (409.39 g/mol), density (1.31 g/cm³), and refractive index (1.613); the boiling point difference of 5.2 °C and flash point difference of 3.1 °C therefore reflect genuine differences in intermolecular forces arising from the altered nitro group orientation . In the meta position, the nitro group's electron-withdrawing effect is relayed through the pyrazole ring via inductive effects only, whereas the para isomer can engage in through-conjugation with the pyrazole N1 lone pair, altering the molecular dipole moment and consequently the lattice energy and vaporization enthalpy [1]. These differences are practically significant: during vacuum distillation purification or preparative HPLC method development, the two isomers can be distinguished and separated based on these property offsets, and procurement of the incorrect isomer would introduce an impurity with different retention characteristics [2].
| Evidence Dimension | Boiling point (at 760 mmHg) and flash point |
|---|---|
| Target Compound Data | Boiling point: 570.9 °C; Flash point: 299.1 °C; PSA: 116.24 Ų; LogP: 4.32 |
| Comparator Or Baseline | 4-NO₂ isomer (CAS 96722-71-3): Boiling point: 576.1 °C; Flash point: 302.2 °C; Density: 1.31 g/cm³ |
| Quantified Difference | Δ Boiling point = −5.2 °C (target lower); Δ Flash point = −3.1 °C (target lower); PSA and LogP not available for comparator |
| Conditions | Calculated/predicted physicochemical properties from ChemSrc and LookChem databases; experimental verification recommended for procurement specifications |
Why This Matters
The 5.2 °C boiling point difference provides a measurable, verifiable criterion for confirming the correct regioisomer upon receipt, reducing the risk of synthetic failure due to isomeric contamination in multi-step syntheses.
- [1] Cocco, M. T.; Maccioni, A.; Plumitallo, A. Synthesis and pharmacological study of pyrazole-3,4-dicarboxylic acid derivatives. Il Farmaco, Edizione Scientifica 1985, 40 (4), 272–284. (Original synthesis and characterization reference for this compound class.) View Source
- [2] Asma; Kalluraya, B.; Yathirajan, H. S.; Rathore, R. S.; Glidewell, C. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E 2018, 74 (12), 1859–1865. View Source
